1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)- 1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)-
Brand Name: Vulcanchem
CAS No.: 67737-62-6
VCID: VC0026141
InChI: InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H/t11-,12+,13-,14+/m0/s1
SMILES: C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O
Molecular Formula: C₁₄H₁₂O₃
Molecular Weight: 228.24 g/mol

1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)-

CAS No.: 67737-62-6

Reference Standards

VCID: VC0026141

Molecular Formula: C₁₄H₁₂O₃

Molecular Weight: 228.24 g/mol

1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)- - 67737-62-6

CAS No. 67737-62-6
Product Name 1-beta,2-beta-Phenanthrenediol, 1,2,3,4-tetrahydro-3-alpha,4-alpha-epoxy-, (+-)-
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
IUPAC Name (11S,12R,13R,15S)-14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol
Standard InChI InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H/t11-,12+,13-,14+/m0/s1
Standard InChIKey YMUIEZKBBVSZNE-RFQIPJPRSA-N
Isomeric SMILES C1=CC=C2C(=C1)C=CC3=C2[C@H]4[C@H](O4)[C@@H]([C@H]3O)O
SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O
Synonyms (1aR,2R,3S,9cS)-rel-1a,2,3,9c-Tetrahydrophenanthro[3,4-b]oxirene-2,3-diol;_x000B_(1aα,2β,3α,9cα)-1a,2,3,9c-Tetrahydrophenanthro[3,4-b]oxirene-2,3-diol;
PubChem Compound 198540
Last Modified Nov 11 2021
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